molecular formula C17H25Br2N3O B13768185 Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide CAS No. 64047-54-7

Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide

Cat. No.: B13768185
CAS No.: 64047-54-7
M. Wt: 447.2 g/mol
InChI Key: UWVYIEXDBDLRBV-UHFFFAOYSA-M
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Description

Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide is a quaternary ammonium compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide typically involves multiple steps. One common method includes the reaction of isoquinoline with acetic anhydride to form 4-acetamidoisoquinoline. This intermediate is then reacted with 3-(trimethylammonio)propyl bromide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide or other nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with specific molecular targets. It can bind to cellular membranes and proteins, disrupting their function. The compound may also interfere with enzymatic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, monobromide
  • Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, chloride

Uniqueness

Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its dibromide structure, which imparts distinct chemical and physical properties. This makes it more effective in certain applications compared to its monobromide or chloride counterparts .

Properties

CAS No.

64047-54-7

Molecular Formula

C17H25Br2N3O

Molecular Weight

447.2 g/mol

IUPAC Name

3-(4-acetamidoisoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide

InChI

InChI=1S/C17H24N3O.2BrH/c1-14(21)18-17-13-19(10-7-11-20(2,3)4)12-15-8-5-6-9-16(15)17;;/h5-6,8-9,12-13H,7,10-11H2,1-4H3;2*1H/q+1;;/p-1

InChI Key

UWVYIEXDBDLRBV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=C[N+](=CC2=CC=CC=C21)CCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

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